Kodak IR 140
Description
Significance of Near-Infrared Absorbing Dyes in Scientific Advancements
Near-infrared (NIR) absorbing dyes play a crucial role in various scientific advancements due to the unique properties of light in this spectral window (typically 700-1200 nm). In biological tissues, for instance, scattering, absorption, and autofluorescence are relatively low in the NIR region, allowing for greater penetration depths of light. acs.orgnih.gov This characteristic makes NIR dyes invaluable for applications such as in vivo imaging, fluorescence-guided surgery, and phototherapy. acs.orgnih.govarxiv.orgresearchgate.netscispace.com Beyond biological applications, NIR absorbing materials find use in diverse fields including laser technology, fluorescence spectroscopy, materials science, and chemical sensing. evitachem.comacs.orgmedwinpublishers.comresearchgate.netsmm-g.comacs.orgrsc.orgclemson.eduarxiv.org Their ability to selectively absorb light in this range is also leveraged in technologies like window materials for heat shielding. smm-g.com
Overview of Tricarbocyanine Dye Class Relevance
Tricarbocyanine dyes are a significant class of cyanine (B1664457) dyes characterized by a polymethine chain containing seven carbon atoms linking two heterocyclic rings. arxiv.org This structure contributes to their strong absorption and fluorescence, often in the NIR region. evitachem.comarxiv.org Their optical properties, including absorption and emission wavelengths, can be tuned by modifying the length of the polymethine chain and the nature of the terminal heterocyclic substituents. arxiv.org Tricarbocyanine dyes have garnered considerable interest in life sciences and medicine, particularly for imaging applications, due to their NIR fluorescence. acs.orgnih.gov Research efforts have also focused on functionalizing these dyes, such as incorporating reactive groups like isothiocyanate and succinimidyl ester, to enable their use as fluorescent probes for biomolecules like amino acids and dideoxynucleotides. nih.gov Studies have also explored the excited-state dynamics of tricarbocyanine dyes, including their potential for anti-Stokes luminescence and their interaction with nanomaterials like carbon quantum dots to enhance specific emission properties. researchgate.net The ability of some tricarbocyanine dyes to form J-aggregates, resulting in narrow absorption and enhanced emission peaks with a red-shift, further expands their potential in areas like biomedical imaging and phototherapy. arxiv.orgresearchgate.netacs.org
Historical Context of Kodak's Contributions to Infrared Dye Chemistry Research
Kodak has a notable history in the field of dye chemistry, particularly concerning infrared-sensitive materials. For over a century, Kodak has been involved in creating specialty chemicals and developing complex processes for bringing new ideas to fruition. kodak.com Their work in infrared dye chemistry dates back to early research aimed at extending the sensitivity of photographic plates into the infrared region. ultravioletphotography.com Chemists at the Kodak Research Laboratories were involved in fluorescence programs and the development of dyes for various applications, including those used in infrared photography and laser technology. ultravioletphotography.comdtic.milconservation-wiki.comresearchgate.net Early infrared-sensitive photographic plates, for instance, utilized dyes sourced from companies like Eastman Kodak to activate silver halide crystals and extend their spectral response into the IR. ultravioletphotography.com Kodak's contributions included developing films sensitive to the near-infrared spectrum, such as Kodak High-Speed Infrared (HIE) black-and-white film, which was sensitive up to 900 nm. wikipedia.org The company's research in this area has been fundamental to advancements in infrared imaging and related technologies. wikipedia.orgcore.ac.uk
Key Spectral Properties of Kodak IR 140
| Property | Value (approximate) | Reference |
| Peak Emission Wavelength | 870 nm | evitachem.com |
| Absorption Region | Near-Infrared (NIR) | evitachem.com |
| Fluorescence Region | Near-Infrared (NIR) | evitachem.com |
Detailed Research Findings Related to this compound
Research involving this compound has explored its photophysical properties and potential applications. Studies using techniques like femtosecond supercontinuum-probing have investigated the transient absorption and emission spectra of IR-140 in solvents like ethanol (B145695), observing specific emission peaks and analyzing the decay dynamics of stimulated emission. researchgate.net These investigations contribute to understanding the excited-state behavior of the dye.
Furthermore, this compound, along with other similar cyanine dyes like DTTCI and IR-144, has been utilized in studies examining ultrafast excited-state relaxation dynamics in polar solvents, providing insights into the influence of molecular structure on these processes. evitachem.com Its inclusion in studies alongside other NIR absorbing cyanine dyes, such as DDI, highlights its relevance in research concerning optical properties and sensing capabilities for various substances. evitachem.com
The use of this compound in the development of techniques like rapid near-infrared fluorescence excitation-emission matrix (EEM) spectroscopy suggests its utility in multifluorophore characterization due to its spectral properties. evitachem.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34Cl2N3S2.ClHO4/c1-3-42-33-25-29(40)19-21-35(33)45-37(42)23-17-27-15-16-28(18-24-38-43(4-2)34-26-30(41)20-22-36(34)46-38)39(27)44(31-11-7-5-8-12-31)32-13-9-6-10-14-32;2-1(3,4)5/h5-14,17-26H,3-4,15-16H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLDECUUBLLYRG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=CC=C3CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)C=CC6=[N+](C7=C(S6)C=CC(=C7)Cl)CC.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34Cl3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068875 | |
| Record name | 5-Chloro-2-(2-(3-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-3-ethylbenzothiazolium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown powder; [Sigma-Aldrich MSDS] | |
| Record name | IR 140 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14915 | |
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CAS No. |
53655-17-7 | |
| Record name | Benzothiazolium, 5-chloro-2-[2-[3-[2-(5-chloro-3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-3-ethyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53655-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzothiazolium, 5-chloro-2-[2-[3-[2-(5-chloro-3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-3-ethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chloro-2-(2-(3-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)ethylidene)-2-(diphenylamino)cyclopent-1-en-1-yl)vinyl)-3-ethylbenzothiazolium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-[2-[3-[(5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)ethylidene]-2-(diphenylamino)cyclopent-1-en-1-yl]vinyl]-3-ethylbenzothiazolium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Molecular Engineering of Kodak Ir 140 and Its Derivatives
Methodologies for Tricarbocyanine Dye Synthesis
The synthesis of tricarbocyanine dyes typically involves the condensation of a reactive intermediate with heterocyclic quaternary salts. nih.govmdpi.com For Kodak IR 140, which contains benzothiazole (B30560) rings, a key initial step is the formation of the benzothiazole framework through cyclization reactions involving thioureas and haloaryl compounds. evitachem.com The polymethine chain, which is central to the cyanine (B1664457) dye structure and influences its electronic properties, is often constructed through reactions involving intermediates like malonaldehyde dianil derivatives. nih.gov
One common synthetic strategy involves the reaction of nucleophiles with commercially available chloro-substituted cyanine dyes, which can yield modified tricarbocyanine fluorophores with high yields. nih.gov Another approach involves the stepwise condensation of different indoleninium or benzindoleninium moieties to a polymethine chain, although this method can sometimes result in lower yields and the formation of undesired symmetric dyes. nih.gov
Strategies for Structural Modification and Functionalization
Structural modifications of the tricarbocyanine backbone are employed to tune their absorption, emission, and photostability. nih.govresearchgate.net These modifications can occur on the aromatic cores, the polymethine chain, or the nitrogen atoms. nih.govresearchgate.netiieta.orgscispace.com
Incorporation of Fluoro Compounds and Other Substituents
The introduction of substituents, including fluoro compounds, is a significant strategy for modifying the properties of cyanine dyes. researchgate.netgoogle.com For instance, incorporating fluorine atoms can lead to reduced aggregation, enhanced quantum yield, and greater resistance to photobleaching compared to non-fluorinated analogues. google.com Halogenation, such as the introduction of chlorine atoms, can also influence photostability. evitachem.comiieta.org
Substituents can be introduced at various positions on the dye structure, including the meso-position of the polymethine chain or the terminal benzene (B151609) rings. nih.govresearchgate.netiieta.org The nature of these substituents, whether electron-withdrawing or electron-donating, and their steric properties, can significantly impact the dye's photophysical characteristics. iieta.orgresearchgate.net
Design Principles for Enhanced Photophysical Performance
Design principles for enhancing the photophysical performance of cyanine dyes focus on structural modifications that influence factors such as bond length alternation and out-of-plane rotation of end groups. chemrxiv.org Modifying the conjugated backbone or varying the length of the polymethine chain can tune absorption and emission wavelengths. nih.govresearchgate.net
Strategies to improve photostability often involve reducing the electron cloud density of the polyene chain or occupying easily nucleophilic carbons to reduce oxidative cleavage. nih.gov Introducing bulky groups or rigid structures can also prevent π–π stacking and enhance photostability. nih.govd-nb.info For example, the introduction of a rigid bridged ring at the meso-position can enhance molecular coplanarity and reduce energy loss from bond rotation, leading to red-shifted absorption spectra. iieta.org However, this might sometimes reduce the fluorescence quantum yield. iieta.org
Comparative Synthetic Routes and Their Impact on Compound Purity and Yield
Different synthetic routes can have varying impacts on the purity and yield of tricarbocyanine dyes. While some stepwise procedures for asymmetric dyes can result in lower yields and impurities nih.gov, methods involving the reaction of nucleophiles with pre-functionalized chloro-cyanine dyes have been reported to give high yields nih.gov.
Achieving high purity is crucial for research applications. Purification methods such as chromatography, including reverse-phase HPLC, are commonly employed to isolate the desired products and remove impurities, including side products and decomposition products. nih.govacs.orgacs.org The choice of solvent and eluent composition in purification can significantly affect the isolation of pure compounds. nih.govacs.org
Derivatization for Specific Research Applications
This compound and its tricarbocyanine counterparts are frequently derivatized to introduce functional groups for conjugation to biomolecules and other materials, enabling their use in specific research applications. nih.govcore.ac.ukinstras.com Functional groups such as carboxylic acids, azides, alkynes, isothiocyanates, and succinimidyl esters can be incorporated. nih.govinstras.com
These functionalized dyes can be used as fluorescent probes for labeling amino acids, nucleotides, peptides, and proteins. nih.govcore.ac.ukinstras.comresearchgate.net The introduction of functional groups allows for conjugation via various chemical reactions, including amide bond formation and click chemistry (e.g., [2+3] dipolar cycloaddition). nih.govnih.govresearchgate.net Derivatization is key to developing probes for applications such as bioimaging, sensing, and targeted delivery. core.ac.ukresearchgate.netnih.gov
Advanced Spectroscopic Characterization and Photophysical Dynamics of Kodak Ir 140
Ultrafast Excited-State Relaxation Dynamics
The relaxation dynamics of Kodak IR 140 following photoexcitation are complex, involving multiple processes that occur on femtosecond to nanosecond timescales. These dynamics are crucial for understanding the compound's behavior in applications such as mode-locking and as a fluorescent probe.
Femtosecond transient absorption spectroscopy is a powerful technique used to investigate the ultrafast dynamics of excited states in molecules. mdpi.com In this pump-probe method, a sample is first excited by an ultrashort laser pulse (the pump), and the resulting changes in absorption are monitored by a second, time-delayed pulse (the probe). mdpi.com This allows for the real-time observation of transient species and relaxation pathways. mdpi.com
Studies on this compound have utilized the pump-supercontinuum-probing (PSCP) technique, which offers high time resolution (e.g., 130 fs) and broad spectral coverage for the probe beam, typically ranging from 400 nm to 1000 nm. arxiv.org This approach has enabled detailed investigation into the transient absorption and emission spectra of IR 140, providing insights into its energy structure and relaxation processes following excitation. arxiv.orgresearchgate.net
Following excitation, a molecule can be prompted by a probe photon to emit a second photon that is identical in frequency, polarization, and direction. wikipedia.org This phenomenon, known as stimulated emission (SE), manifests as a negative signal in transient absorption spectra because it increases the intensity of the probe beam reaching the detector. youtube.com
For this compound dissolved in ethanol (B145695) and excited at 807 nm, stimulated emission has been observed with peaks at 820 nm and 840 nm. researchgate.net The decay of this stimulated emission is a key indicator of the excited state's lifetime and relaxation pathways. Investigations have revealed that the decay of the SE signal for IR 140 is not a simple single-exponential process, suggesting the involvement of multiple relaxation channels. researchgate.net
In addition to stimulated emission, transient absorption spectra of this compound reveal positive bands corresponding to excited-state absorption (ESA). youtube.com This occurs when the excited molecule absorbs a probe photon, transitioning to a higher excited state. A notable transient absorption band for IR 140 in ethanol has been identified in the spectral range of 500 nm to 650 nm. researchgate.net This band is attributed to transitions between excited singlet states (S1 to Sn). researchgate.net The dynamics of this ESA band provide complementary information to the stimulated emission decay, offering a more complete picture of the relaxation processes. researchgate.net
The relaxation processes of both the stimulated emission and the excited-state absorption of this compound are best described by multi-exponential decay functions. researchgate.net A multi-exponential model is often necessary when a single process is insufficient to describe the observed signal decay, indicating the presence of multiple, distinct relaxation pathways or intermediate states. nih.govresearchgate.net
For IR 140 in ethanol, the decay kinetics can be fitted by a dual-exponential function. researchgate.netresearchgate.net This analysis reveals at least two primary relaxation components:
A fast relaxation component with a decay time of several picoseconds.
A slow relaxation component with a decay time longer than 0.1 nanoseconds. researchgate.netresearchgate.net
This multi-exponential behavior points to a complex sequence of events following photoexcitation, which may include processes like vibrational relaxation, solvent reorganization, and photoisomerization. arxiv.orgsemanticscholar.org
| Relaxation Process | Decay Component | Timescale |
| Stimulated Emission | Fast | ~ several picoseconds |
| Slow | > 0.1 nanoseconds | |
| Excited-State Absorption | Fast | ~ several picoseconds |
| Slow | > 0.1 nanoseconds |
This table presents the general timescales for the dual-exponential decay of this compound in ethanol as identified through transient absorption studies. researchgate.netresearchgate.net
The observed relaxation dynamics of this compound are dependent on the specific probe wavelength being monitored. arxiv.orgresearchgate.net This dependency suggests that different spectral regions are sensitive to different aspects of the relaxation process. For instance, studies have shown that at a probe wavelength of 830 nm, the dynamics are primarily influenced by diffusive motion, whereas at 780 nm, the dynamics are dominated by inertial motion, such as intramolecular charge transfer. arxiv.org This wavelength-dependent behavior underscores the complexity of the photophysical processes and highlights the importance of broad spectral coverage in transient absorption experiments. arxiv.orgresearchgate.net
Solvation Dynamics in Polar and Nonpolar Media
The interaction between a solute molecule and the surrounding solvent molecules, known as solvation, can significantly influence excited-state dynamics. The photophysical properties of this compound are highly dependent on the solvent environment. semanticscholar.org
In studies comparing polar and nonpolar solvents, significant differences in the transient spectra and spectral shifts of IR 140 were observed. arxiv.orgsemanticscholar.org For example, the position of the maximum absorption peak shifts to shorter wavelengths (a blue shift) as the polarity of the solvent increases. arxiv.org The absorption maximum is at 820 nm in nonpolar benzene (B151609), while it shifts to 799 nm in the highly polar solvent methanol (B129727). arxiv.org These solvent-induced spectral shifts are attributed to conformational changes in the dye molecule resulting from different dye-solvent interactions. researchgate.net The solvent-dependent transient spectra are thought to be influenced by processes such as trans-cis isomerization, which involves the rotation of the polymethine chain in the excited state. arxiv.org
| Solvent | Absorption Max (nm) | Polarity |
| Benzene | 820 | Nonpolar |
| Methanol | 799 | Polar |
This table illustrates the shift in the maximum absorption wavelength of this compound in solvents of differing polarity. arxiv.org
Solvent-Dependent Spectral Shifts (Absorption and Emission)
The absorption and emission spectra of this compound are profoundly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. wikipedia.org This sensitivity arises from the change in the dye's dipole moment upon electronic excitation, leading to differential solvation of the ground and excited states.
In a series of solvents with varying dielectric constants and refractive indices, the absorption maximum (λmax, abs) of IR 140 demonstrates a noticeable shift. arxiv.org Generally, as the polarity of the solvent increases, the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift). For instance, the absorption maximum is observed at 820 nm in the nonpolar solvent benzene, while it shifts to 799 nm in the highly polar solvent methanol. arxiv.org This negative solvatochromism suggests that the ground state is more polar than the excited state, and thus is stabilized to a greater extent by polar solvents, increasing the energy gap for the electronic transition.
The emission spectrum of IR 140 also exhibits significant solvent-dependent shifts. Due to its large solvent-dependent Stokes shift, IR 140 is considered a good dye for studying solvent dynamics. researchgate.net In ethanol, upon excitation at 807 nm, two emission peaks are observed at 820 nm and 840 nm. researchgate.net The position of the emission maximum is influenced by the solvent's ability to reorganize around the excited-state dipole of the dye molecule before emission occurs.
The following interactive table summarizes the steady-state absorption maxima of this compound in a range of solvents with different polarities.
| Solvent | Refractive Index (n) | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |
| Methanol | 1.3286 | 32.35 | 799 |
| Ethanol | 1.3616 | 24.55 | 803 |
| Propan-1-ol | 1.3856 | 20.81 | 806 |
| n-Butyl alcohol | 1.3992 | 17.4 | 807 |
| Tetrahydrofuran | 1.4050 | 7.52 | 812 |
| Chlorobenzene | 1.5597 | 5.45 | 823 |
| Benzene | 1.5011 | 2.283 | 820 |
Data sourced from Investigation Solvation Dynamics and Isomerization of Dye IR-140 Using pump supercontinuum-probing Technique arxiv.org
Time-Resolved Solvation Dynamics Measurements
Time-resolved spectroscopic techniques provide deep insights into the dynamic interactions between a solute and the surrounding solvent molecules, a process known as solvation. For this compound, techniques such as pump-supercontinuum probing (PSCP) with femtosecond time resolution have been employed to monitor these dynamics. arxiv.org
The solvation dynamics of IR 140 are observed to be highly solvent-dependent. arxiv.org In polar solvents, the dynamics typically exhibit two main components: an ultrafast, almost solvent-independent component and a slower, viscosity-dependent component. The initial ultrafast component is attributed to the inertial motion of the solvent molecules, which occurs on a sub-picosecond timescale. This is followed by a slower, diffusive relaxation as the solvent molecules reorient themselves around the newly formed excited-state dipole of the dye. arxiv.org The relative amplitudes of these components are influenced by both the specific solvent and the probe wavelength used in the experiment.
Photoisomerization Mechanisms and Conformational Dynamics
Photoisomerization, the light-induced conversion between different isomers, is a key photophysical process for many cyanine (B1664457) dyes, including this compound. This process involves a change in the molecular geometry, leading to distinct spectral and photophysical properties for the different isomeric forms.
All-Trans and Cis Isomer Conformation Analysis
This compound can exist in at least two major conformational forms: the all-trans isomer and various cis isomers. The equilibrium between these isomers in the ground state is influenced by the solvent environment. In nonpolar solvents, a new absorption band appears, which is assigned to a cis isomer. arxiv.org The higher proportion of the cis isomer in nonpolar solvents contributes to the observed spectroscopic differences. This suggests that the less polar cis conformation is energetically favored in a nonpolar environment.
Wavelength-Specificity of Isomeric Forms
The different isomeric forms of this compound exhibit distinct absorption profiles, leading to a wavelength-specificity in their observation and excitation. It has been determined that the cis isomer conformation is predominantly associated with absorption wavelengths in the range of 820 nm to 900 nm. arxiv.org In contrast, the molecular conformation corresponding to the all-trans isomer is primarily linked to the absorption wavelength range of 720 nm to 820 nm. arxiv.org This wavelength-dependent absorption allows for the selective excitation of different isomers, enabling detailed studies of their individual photophysical properties and interconversion dynamics.
Fluorescence Spectroscopy Investigations
Fluorescence spectroscopy is a powerful tool for probing the excited-state properties of molecules like this compound. Advanced techniques allow for the precise determination of fluorescence lifetimes, providing insights into the various radiative and non-radiative decay pathways.
Advanced Fluorescence Lifetime Determination Techniques
The fluorescence decay of this compound is complex and often cannot be described by a single exponential decay. In ethanol, the decay of the stimulated emission at 840 nm can be fitted by a dual-exponential function, indicating the presence of at least two distinct excited-state populations or decay pathways. researchgate.net These processes include a fast relaxation with a decay time of several picoseconds and a much slower relaxation with a decay time longer than 0.1 nanoseconds. uci.edu
Several advanced techniques are employed to measure these complex fluorescence lifetimes with high precision. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method that measures the arrival time of individual photons after an excitation pulse, allowing for the reconstruction of the fluorescence decay profile with picosecond resolution. rit.edupicoquant.com This technique is particularly well-suited for measuring the lifetimes of near-infrared dyes like IR 140. nih.gov
Another powerful technique is pump-probe spectroscopy , which utilizes a "pump" pulse to excite the sample and a time-delayed "probe" pulse to monitor the subsequent changes in absorption or emission. researchgate.net Femtosecond transient absorption spectroscopy, a variant of this technique, has been used to study the excited-state absorption of IR 140 in ethanol, revealing a transient absorption band between 500 and 650 nm. researchgate.netresearchgate.net This technique provides detailed information about the dynamics of the excited states on ultrafast timescales.
Fluorescence Lifetime Imaging Microscopy (FLIM) combines fluorescence lifetime measurements with microscopy, providing spatial maps of the fluorescence lifetime within a sample. sigmaaldrich.com This can be particularly useful for studying the behavior of IR 140 in heterogeneous environments.
Comparative Studies of Fluorescence Quantum Yields with Related Chromophores
The fluorescence quantum yield (Φf) is a critical parameter for characterizing the efficiency of the fluorescence process of a chromophore. For this compound, a heptamethine cyanine dye, its fluorescence efficiency is often evaluated in comparison to other well-characterized dyes, particularly those operating in the red and near-infrared (NIR) spectral regions. Such comparative studies are essential for selecting the appropriate dye for specific applications, such as laser media or fluorescent probes.
In a detailed study, the fluorescence quantum yield of this compound in dilute ethanol was determined to be 0.167 bohrium.comacs.org. This value positions it as a moderately efficient fluorophore in the NIR region. The comparison with other related chromophores under similar conditions reveals a wide range of efficiencies. For instance, dyes like Rhodamine 101 exhibit very high quantum yields, making them exceptionally bright fluorophores in the visible spectrum. In contrast, other NIR dyes such as Cryptocyanine show very low fluorescence efficiency bohrium.comacs.org.
The structural features of these dyes, such as the rigidity of the molecular frame and the length of the polymethine chain, play a significant role in determining their quantum yield researchgate.netfrontiersin.org. Generally, increased structural rigidity and optimization of the polymethine chain length can lead to higher quantum yields by reducing non-radiative decay pathways researchgate.netfrontiersin.orgnih.gov. The data presented in the following table provides a quantitative comparison of this compound with other common chromophores.
Table 1: Fluorescence Quantum Yields (Φf) of this compound and Related Chromophores in Ethanol
| Compound Name | Fluorescence Quantum Yield (Φf) |
|---|---|
| Cryptocyanine | 0.012 |
| Oxazine 1 | 0.141 |
| IR-125 | 0.132 |
| This compound | 0.167 |
| HITCI | 0.283 |
| Cresyl Violet | 0.578 |
| Oxazine 170 | 0.579 |
| Rhodamine 101 | 0.913 |
Data sourced from Rurack, K., & Spieles, M. (2011). Analytical Chemistry, 83(4), 1232-1242. bohrium.comacs.org
Vibrational Spectroscopy for Molecular Structure Elucidation
The vibrational modes of a molecule can be broadly categorized into stretching (changes in bond length) and bending (changes in bond angle) vibrations ksu.edu.sabruker.com. The frequency of these vibrations depends on factors such as the mass of the bonded atoms, the bond order (single, double, triple), and the molecular environment ksu.edu.saupenn.edu. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes hopto.org.
FT-IR and Raman spectroscopy are complementary techniques governed by different selection rules ksu.edu.sahopto.orgillinois.edu. For a vibration to be IR-active, it must cause a change in the molecule's dipole moment ksu.edu.saillinois.edu. For a vibration to be Raman-active, it must cause a change in the molecule's polarizability ksu.edu.sa. This complementarity means that some vibrations may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. For instance, symmetric vibrations in symmetric molecules are often Raman-active but IR-inactive.
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a spectrum is generated that reveals the characteristic vibrational frequencies of the molecule's bonds upi.edu. For a complex molecule like this compound (5,5′-dichloro-11-diphenylamine-3,3′-diethyl-10,12-ethylene-thiatricarbocyanine-perchlorate), FT-IR spectroscopy can be used to confirm the presence of its key structural components.
The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to its various functional groups:
Aromatic C-H Stretching: The presence of multiple aromatic rings (in the benzothiazole (B30560) and diphenylamine (B1679370) moieties) would result in C-H stretching vibrations typically observed above 3000 cm⁻¹ masterorganicchemistry.com.
Aliphatic C-H Stretching: The ethyl groups attached to the nitrogen atoms would exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ region youtube.commasterorganicchemistry.com.
C=C and C=N Stretching: The conjugated polymethine chain and the aromatic rings contain numerous C=C and C=N bonds. These stretching vibrations typically appear in the 1450-1650 cm⁻¹ region. The electronic spectra of cyanine dyes often exhibit a vibrational fine structure where the energy difference is attributed to the dominant symmetric carbon-carbon valence vibration of the polymethine chain researchgate.net.
C-N Stretching: The C-N bonds within the heterocyclic rings and the diphenylamine group would produce characteristic bands in the 1200-1350 cm⁻¹ range.
C-S Stretching: The thiazole (B1198619) rings contain a carbon-sulfur bond, which is expected to show a weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.
C-Cl Stretching: The chloro-substituents on the benzothiazole rings would give rise to C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region of the fingerprint region.
Perchlorate (B79767) Anion (ClO₄⁻): The perchlorate counter-ion would exhibit a very strong and broad absorption band around 1100 cm⁻¹ due to the Cl-O stretching vibrations.
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands from various bending and stretching vibrations that are unique to the entire molecular structure youtube.com.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides information that is complementary to FT-IR and is particularly valuable for analyzing the vibrational modes of the carbon backbone in conjugated systems like this compound. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds ksu.edu.sa.
For this compound, Raman spectroscopy would be particularly effective for characterizing:
Polymethine Chain Vibrations: The C=C stretching modes of the conjugated polymethine chain are expected to produce very strong signals in the Raman spectrum, typically in the 1500-1650 cm⁻¹ region. The high polarizability of this extended π-electron system makes these vibrations highly Raman-active. The electronic spectra of cyanine dyes often show a vibrational progression thought to be dominated by a single, totally symmetric polymethine chain C-C stretching mode researchgate.net.
Aromatic Ring Vibrations: The symmetric "ring-breathing" modes of the benzothiazole and phenyl rings, which involve the concerted expansion and contraction of the rings, would also be prominent in the Raman spectrum.
C-S and S-S Bonds: While C-S bonds are weakly active in IR, they can sometimes be more clearly observed in Raman spectra.
Symmetry and Structure: Because of the different selection rules, comparing the FT-IR and Raman spectra can provide insights into the molecule's symmetry. Vibrations that are active in both spectra may belong to less symmetric parts of the molecule, while mutually exclusive peaks can indicate a higher degree of local symmetry.
The analysis of these vibrational modes through Raman spectroscopy helps to build a complete picture of the molecular structure and bonding within the this compound dye.
High-Resolution Infrared Spectroscopy Techniques
High-resolution infrared spectroscopy techniques aim to overcome the limitations of conventional IR spectroscopy to provide more detailed structural information. While specific high-resolution IR studies on this compound are not widely published, these advanced methods could offer deeper insights into its molecular dynamics and structure.
Techniques such as nanostructure-enhanced infrared spectroscopy (SEIRA) can significantly enhance the signal from a sample, allowing for the analysis of monolayers or even single molecules researchgate.net. This would be particularly useful for studying the orientation and conformation of IR 140 molecules on surfaces.
Another approach involves coupling IR spectroscopy with computational methods. By performing quantum chemical calculations, theoretical vibrational spectra can be predicted and compared with experimental data. This synergy allows for a more precise assignment of vibrational modes and can help in understanding subtle structural changes, such as those induced by solvent interactions or photoexcitation biorxiv.org. These high-resolution methods hold the potential to decode complex structural information from vibrational spectra that would otherwise be inaccessible.
Computational and Theoretical Studies on Kodak Ir 140
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic properties of molecules like Kodak IR 140. These methods can provide insights into molecular orbital energies, electron distribution, and various spectroscopic properties.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would typically be employed to determine a range of molecular properties. These include, but are not limited to, optimized molecular geometry, Mulliken or Natural Population Analysis (NPA) atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it provides an estimation of the chemical reactivity and the kinetic stability of the molecule. While general studies on cyanine (B1664457) dyes frequently utilize DFT for these purposes, specific results for this compound are not readily found in published research.
Prediction and Interpretation of Spectroscopic Data
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the excited-state properties of molecules. It is particularly useful for predicting and interpreting electronic absorption and emission spectra. For this compound, TD-DFT calculations could predict the maximum absorption wavelength (λmax) in various solvents, which is a key characteristic of this near-infrared dye. Although one study mentioned that TD-DFT calculations were performed on IR 140 in the context of investigating dual fluorescence, it did not provide a comprehensive analysis of its spectroscopic data. A thorough study would involve benchmarking different functionals to accurately reproduce experimental spectra and to understand the nature of the electronic transitions involved.
Elucidation of Energy Band Structures
In the context of materials science, particularly for organic semiconductors, the elucidation of energy band structures is crucial. For a single molecule like this compound, this would translate to the calculation of its electronic energy levels. In a solid-state or aggregated form, these discrete energy levels would broaden into bands. The energy difference between the highest occupied and lowest unoccupied bands (the band gap) would determine the material's electronic and optical properties. There is no available research that specifically details the energy band structure of this compound in a solid state.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure and flexibility of a dye molecule significantly influence its photophysical properties. Conformational analysis involves identifying the stable geometries (conformers) of a molecule and the energy barriers for interconversion between them. A potential energy surface (PES) map provides a comprehensive landscape of the energy of a molecule as a function of its geometric parameters. For this compound, this would be particularly important for understanding processes like cis-trans isomerization around the polymethine chain, which can be a major non-radiative decay pathway affecting its fluorescence quantum yield. Such detailed conformational analyses and PES mapping for this compound have not been reported in the literature.
Molecular Dynamics Simulations for Solvent Interactions and Isomerization Pathways
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. For this compound, MD simulations could provide detailed insights into its interactions with solvent molecules, which can significantly affect its spectroscopic properties (solvatochromism). Furthermore, MD simulations, particularly when combined with quantum mechanical methods (ab initio MD or QM/MM), can be used to explore dynamic processes such as the pathways of photoisomerization. This would involve simulating the molecule in its excited state to observe the structural changes that lead to different isomers. To date, no specific molecular dynamics simulation studies detailing solvent interactions or isomerization pathways for this compound have been published.
Applications of Kodak Ir 140 in Cutting Edge Technologies Research
Laser Technology and Photonics Research
The use of Kodak IR 140 in laser technology research spans several key areas, including its function as a saturable absorber and its contribution to the generation of ultrashort pulses.
Utilization as a Saturable Absorber Dye
This compound is frequently employed as a saturable absorber dye in laser systems. optica.orggoogle.com A saturable absorber is a material that exhibits a decrease in absorption with increasing light intensity. This property is crucial for techniques like mode-locking, where the dye selectively absorbs low-intensity light while allowing high-intensity pulses to pass, thereby facilitating the formation of short pulses. mdpi.comuni-regensburg.de Research has demonstrated the effectiveness of IR 140 as a saturable absorber in various laser configurations. optica.org
Passive and Hybrid Mode-Locking Techniques in Laser Systems
This compound has been successfully utilized in both passive and hybrid mode-locking techniques. optica.orgcuny.edu Passive mode-locking relies solely on the saturable absorber to generate a train of ultrashort pulses. mdpi.comquantum-electronics.ru In this technique, the intensity-dependent absorption of IR 140 favors the growth of the most intense fluctuations in the laser cavity, leading to the formation of short pulses. uni-regensburg.de Hybrid mode-locking combines passive mode-locking with an active modulation technique. optica.orgresearchgate.net The dye IR 140 was first used for subpicosecond pulse generation in the hybrid mode-locking of Styryl-9 dye. optica.org This combination has since been used to generate femtosecond pulses in dispersion-controlled cavities operating around 850 nm. optica.org
Generation of Ultrashort Optical Pulses (Picosecond and Femtosecond)
A significant application of this compound is in the generation of ultrashort optical pulses, ranging from picosecond to femtosecond durations. optica.orgcore.ac.ukscribd.com By using IR 140 for passive mode-locking, stable trains of pulses have been obtained from lasers operating in the near-infrared range. optica.org In a standing-wave cavity configuration, using an IR 140 dye solution, stable picosecond pulses have been generated. optica.org Furthermore, by implementing colliding-pulse mode-locking in a ring-cavity setup, subpicosecond pulses with durations as short as 390 femtoseconds have been achieved. optica.org The generation of femtosecond pulses around 850 nm has also been reported using IR 140 in dispersion-controlled cavities. optica.org
Optimization of Dye Laser Performance
Research has also focused on optimizing the performance of dye lasers utilizing this compound. This involves understanding how various factors, such as the choice of solvent and the inclusion of triplet quenchers, influence the lasing efficiency and output characteristics.
Solvent Effects on Lasing Efficiency
The choice of solvent significantly impacts the performance of laser dyes, including IR 140. Increasing solvent polarity can shift the gain curve towards longer wavelengths, and for more polar dyes, this shift can be substantial (20-60 nm). researchgate.net Increased solvent polarity can also enhance the Stokes shift between the absorption and fluorescence curves, reducing self-absorption and potentially increasing total lasing energy and gain curve bandwidth. researchgate.net
However, some solvents are unsuitable for longer wavelength lasing dyes due to vibrational overtones that interfere with the lasing process. researchgate.net For instance, solvents like water, methanol (B129727), and ethanol (B145695), despite appearing optimal for many dyes, are often not useful for near-IR and IR dyes because of hydroxyl group overtones in this spectral region. researchgate.net Dimethyl sulfoxide (B87167) (DMSO), lacking a hydroxyl resonance, is commonly used for dyes lasing in the near-IR and IR regions. researchgate.net
The polarity of the solvent can also influence the isomerization rates of IR 140, which involves torsional motion about the polymethine chain. arxiv.org Increasing solvent polarity can make the polymethine chain more rigid, potentially lowering the nonradiative efficiency of IR 140 in low-polar solvents. arxiv.org Consequently, isomerization rates may increase with decreasing solvent polarization. arxiv.org Ion-pairing between the dye and its counterion in low-polarity solvents can also favor the all-trans conformation, while in polar solvents, the unpaired dye might adopt a mono-cis conformation. arxiv.org These effects suggest that the isomerization rate of IR 140 is lower in more polar solvents. arxiv.org Solvent-induced spectral shifts of the absorption and emission spectra of IR 140 have been observed in various solvents. arxiv.org The position of the absorption maximum is shifted to shorter wavelengths with increasing solvent polarization. arxiv.org For example, the maximal absorption is at 799 nm in methanol but shifts to 820 nm in benzene (B151609). arxiv.org
Here is a table summarizing the effect of solvent polarity on the absorption maximum of IR 140 based on research findings:
| Solvent | Solvent Polarity | Absorption Maximum (nm) |
| Methanol | Polar | 799 |
| Benzene | Nonpolar | 820 |
Role of Triplet Quenchers in Output Optimization
Triplet quenchers play a role in optimizing the output of dye lasers by either enhancing the intersystem crossing of the dye's lowest-lying triplet state back to the ground state or preventing the formation of the triplet state altogether. researchgate.net Both mechanisms contribute to improving lasing efficiency. researchgate.net The presence of oxygen, although not typically considered an additive, is detrimental to the performance of many dyes as it can enhance triplet formation or form epoxides with the dye molecule. researchgate.net Deoxygenating solvents by bubbling nitrogen through them prior to adding the dye can decrease oxygen concentration and often improve the lasing efficiency of dyes dissolved in polar solvents. researchgate.net
Energy Transfer Mechanisms in Dye Mixtures
Research into energy transfer mechanisms in dye mixtures is crucial for optimizing the performance of systems like dye lasers and light-harvesting devices researchgate.netnasa.gov. In dye mixtures, a higher energy dye can transfer energy to a lower energy dye, a process that can enhance the efficiency of energy coupling into a medium researchgate.net. The efficiency of this energy transfer is related to the overlap between the fluorescence spectrum of the energy donor dye and the absorption spectrum of the energy acceptor dye researchgate.net.
Studies on energy transfer in laser dye mixtures, such as Rhodamine 6G-Cresyl violet, have indicated that resonance transfer through long-range dipole-dipole interaction is a dominant mechanism nasa.gov. While this compound is not explicitly mentioned in the provided search results in the context of being a donor or acceptor in a specific dye mixture study, its properties as a NIR-absorbing and fluorescent dye evitachem.com make it a relevant candidate for investigations into energy transfer dynamics in mixtures with other dyes that have suitable spectral overlap. Research on dye-loaded solid particles has also demonstrated the relevance of singlet-singlet energy transfer and trapping mechanisms at high dye concentrations, highlighting the importance of understanding these interactions for developing efficient photoactive solid materials nih.gov.
Near-Infrared (NIR) Photoinitiating Systems
This compound has been investigated for its role in near-infrared (NIR) photoinitiating systems, particularly for triggering polymerization reactions google.comresearchgate.net. NIR-induced photopolymerization offers advantages such as lower energy consumption, reduced solvent use, faster reaction rates, and deeper light penetration compared to traditional UV curing researchgate.netmetu.edu.tr.
Mechanism of Free Radical Polymerization Initiation
The mechanism of free radical polymerization initiation involving NIR-absorbing dyes like this compound often relies on electron transfer reactions metu.edu.tr. In multi-component photoinitiating systems, a NIR-absorbing dye acts as a photosensitizer google.comresearchgate.net. Upon NIR irradiation, an electron transfer can occur between the excited photosensitizer dye and an oxidizing agent, such as an iodonium (B1229267) salt google.comresearchgate.netmetu.edu.tr. This electron transfer can lead to the generation of radical species capable of initiating free radical polymerization metu.edu.tr.
For instance, in systems utilizing conjugated thiophenes with diphenyliodonium (B167342) hexafluorophosphate (B91526) salt, the postulated mechanism involves electron transfer between the excited conjugated molecule and the iodonium ions, forming radical cations of the photosensitizer and diphenyl iodo radicals, which then initiate polymerization metu.edu.tr. While the specific detailed mechanism involving this compound perchlorate (B79767) in free radical polymerization initiation is not fully elaborated in the provided snippets, its use as a photosensitizer in conjunction with iodonium salts and reducing agents suggests a similar electron transfer pathway google.comresearchgate.net.
Development of Multi-Component Photopolymerization Formulations
This compound has been incorporated into multi-component photoinitiating systems designed for NIR-induced photopolymerization google.comresearchgate.net. These systems typically involve at least three components: a NIR-absorbing dye as the photosensitizer, an oxidizing agent (like an iodonium salt) to generate radicals or cations via electron transfer from the dye, and often a reducing agent (such as a phosphine) to help regenerate the dye and mitigate oxygen inhibition google.comresearchgate.net.
Studies have demonstrated the effectiveness of three-component systems containing this compound borate (B1201080), an iodonium salt (e.g., Ar₂I⁺PF₆⁻), and a reducing agent (e.g., 4-dppba or NPG) for the photopolymerization of methacrylates under NIR light (e.g., 785 nm laser diode) google.comresearchgate.net. The counter-ion of this compound can influence the polymerization efficiency, with borate counter-ions showing faster polymerization and higher final conversion compared to perchlorate in some formulations google.com. These multi-component systems have shown promising results, achieving high monomer conversions even in the presence of fillers and under air researchgate.net.
Photolysis Studies and Radical Species Characterization
Photolysis studies are conducted to understand the chemical changes and transient species generated when a photoinitiating system is exposed to light researchgate.netdcu.ie. For systems containing this compound, photolysis experiments, often monitored by UV-vis spectroscopy, track the decrease in the dye's absorption peak upon irradiation researchgate.net.
Studies on a three-component system involving this compound borate, an iodonium salt, and a reducing agent have utilized steady-state photolysis to investigate the underlying chemical mechanisms researchgate.net. The decrease in the characteristic absorption of this compound borate at around 800 nm upon irradiation at 785 nm has been observed researchgate.net. Electron Spin Resonance (ESR) spectroscopy can be employed to characterize the radical species formed during the photolysis process researchgate.netrsc.orgescholarship.org. While the provided snippets mention ESR studies in the context of other photoinitiating systems and radical generation researchgate.netrsc.orgescholarship.org, the application of such techniques to systems containing this compound would be essential for identifying and characterizing the specific radical species responsible for initiating polymerization.
Advanced Imaging Agent Development
This compound's absorption and fluorescence in the near-infrared region make it relevant for research into advanced imaging agents.
Exploration of Short-Wave Infrared (SWIR) Imaging Capabilities
Short-wave infrared (SWIR) imaging, typically operating in the 950-1700 nm range (also referred to as NIR-II), offers significant advantages for in vivo imaging, including enhanced tissue penetration, reduced scattering and absorption by biological tissues and blood, and lower autofluorescence compared to visible and traditional NIR (700-950 nm) imaging nih.govbiorxiv.orgmdpi.com.
While this compound primarily operates in the traditional NIR region with peak emission around 870 nm evitachem.com, research into extending the capabilities of cyanine (B1664457) dyes, including structural modifications and aggregation strategies (like J-aggregation), is being explored to develop brighter and more stable SWIR emitters for enhanced bioimaging evitachem.cominnovationintextiles.com. Indocyanine green (ICG), another cyanine dye developed by Kodak Research Laboratories, operates in the NIR region and has been explored for SWIR fluorescence imaging nih.govbiorxiv.org. The structural similarities among cyanine dyes suggest that research insights gained from compounds like ICG and other NIR/SWIR fluorophores are relevant to the potential future development of this compound or its derivatives for SWIR imaging applications evitachem.comnih.govbiorxiv.org. The challenges in developing NIR and SWIR probes include managing the hydrophobicity introduced by the extended π-system while ensuring water solubility and minimizing aggregation nih.gov.
Strategies for Enhancing Imaging Performance through J-Aggregation
J-aggregation is a phenomenon where dye molecules assemble in a highly ordered fashion, leading to a narrow and red-shifted absorption band with an increased absorption coefficient compared to the individual monomer molecules. rsc.org This aggregation can significantly enhance the optical properties of dyes for imaging applications. Research has explored the potential of J-aggregation of near-infrared fluorophores like IR-140 to create contrast agents for shortwave infrared (SWIR) imaging. nih.gov
One strategy involves preparing J-aggregates of IR-140 inside hollow mesoporous silica (B1680970) nanoparticles (HMSNs). nih.gov These aggregates within the nanoparticles have demonstrated stability and enabled high-resolution in vivo imaging with 980 nm excitation. nih.gov Stable J-aggregates of IR-140 with an absorption maximum at 1040 nm have also been reported by aggregating the dye in hollow mesoporous silica nanoparticles. nih.gov Utilizing NIR J-aggregates, including those formed from cyanine dyes, has attracted considerable attention for biomedical applications due to their improved light absorptivity, serving as effective agents for biological imaging like fluorescence or photoacoustic imaging. rsc.org
Materials Science and Functional Materials Research
The properties of this compound lend themselves to investigations within materials science, particularly in the development of functional materials.
Organic electronic systems utilize organic molecules or polymers exhibiting desirable electronic properties. wikipedia.org Near-infrared organic optoelectronic materials, such as this compound, are of interest in this field. spiedigitallibrary.org These materials possess advantages like inherent biocompatibility, mechanical flexibility, and solution processability compared to inorganic counterparts. spiedigitallibrary.org Research in organic optoelectronic materials includes their use in organic solar cells, organic photodetectors, organic light-emitting diodes (OLEDs), organic lasers, and organic optical waveguide devices. spiedigitallibrary.org While the direct integration of this compound into specific organic electronic systems is not extensively detailed in the provided information, its classification as a near-infrared organic dye suggests its potential relevance in the development of such devices that operate within or utilize the NIR spectrum.
Functional printing involves depositing materials in a patterned manner to create devices or features with specific functionalities. Kodak has been involved in the development of inks for industrial and functional printing applications. kodak.comkaoprint.com These inks can include dye-based formulations. kaoprint.com While specific details on the use of this compound in these advanced inks are not provided, its properties as a soluble IR dye kodak.com make it a potential candidate for incorporation into dispersions and inks for applications requiring specific absorption or transmission characteristics in the infrared range, such as in security printing or the creation of IR-transparent layers. Some screen printing inks are designed to transmit infrared rays while blocking visible light, suitable for functional coatings in electronic components. printcolor.ch
Infrared sensors are crucial for detecting and measuring infrared radiation in various applications. mdpi.com The development of infrared detector technology involves exploring different materials and architectures. mdpi.comresearchgate.net Kodak has a history in imaging and sensor technology, including the development of CMOS image sensors. eetimes.comazosensors.com While traditional IR sensors often utilize inorganic materials, there is increasing interest in organic materials for optoelectronic devices that can function as sensors, such as organic photodetectors. spiedigitallibrary.org The properties of this compound as a near-infrared absorbing dye could be explored for its potential in the development of organic-based infrared sensing elements or as a component in materials designed to interact with infrared light for sensing purposes, potentially in applications like SWIR imaging which is relevant to sensor technology. nih.govimage-sensors.com
Degradation Pathways and Long Term Stability Investigations of Kodak Ir 140
Photodegradation Mechanisms under Varying Light Conditions
Photodegradation is a significant pathway for the decomposition of many organic dyes when exposed to light, particularly UV and sometimes visible or infrared radiation. The mechanism often involves the absorption of light energy, leading to excited states that can undergo various chemical reactions, including bond cleavage and reactions with other species in the environment. nih.govmdpi.comnovapublishers.com
Studies on the photodegradation of cyanine (B1664457) dyes, a class to which Kodak IR 140 belongs, indicate that the process can involve self-sensitized photooxidation. novapublishers.comarvojournals.org This can lead to the generation of singlet oxygen, which subsequently reacts with the dye molecule. arvojournals.org For example, in indocyanine green (ICG), another tricarbocyanine dye, light irradiation generates singlet oxygen via a photodynamic type 2 reaction. arvojournals.org This singlet oxygen can then undergo [2+2]-cycloaddition with double bonds in the polymethine chain, forming unstable dioxetanes that thermally decompose into carbonyl compounds. arvojournals.org
The extent and mechanism of photodegradation can vary depending on the specific light conditions, such as wavelength and intensity. researchgate.net Research on other polymers and organic compounds has shown that factors like radiation wavelength and intensity significantly affect the mechanism and type of oxidation products formed during photodegradation. researchgate.net
While specific detailed research findings solely focused on the photodegradation rates of this compound under varying light conditions were not extensively available in the provided search results, the general mechanisms observed for similar cyanine dyes and organic compounds provide a strong basis for understanding the potential photodegradation pathways of this compound.
Oxidative Degradation Processes
Oxidative degradation involves the reaction of a compound with oxygen or other oxidizing species. This can occur through various mechanisms, including radical chain reactions initiated by heat or light, or through reactions with reactive oxygen species like singlet oxygen or hydroxyl radicals. mdpi.commedcraveonline.comnih.gov
For organic dyes, oxidative degradation can lead to changes in their chromophoric system, resulting in a loss of color or a shift in absorption wavelength. The presence of impurities, such as peroxides, in the surrounding matrix or solvent can also accelerate oxidative degradation. medcraveonline.com Studies on the oxidative degradation of other compounds have shown that factors like temperature and the presence of catalysts can influence the rate and extent of oxidation. cnrs.frmdpi.com
While direct studies specifically detailing the oxidative degradation processes of this compound were not prominently featured in the search results, the general principles of oxidative degradation of organic molecules, particularly dyes, are applicable. The structure of this compound, containing a polymethine chain with double bonds and electron-rich aromatic rings evitachem.com, makes it susceptible to oxidation.
Studies on Environmental Stability and Durability
The environmental stability and durability of this compound are critical for its performance in various applications. Environmental factors such as temperature, humidity, and exposure to pollutants can influence the degradation rate of organic compounds. thermofisher.com
While specific studies on the environmental stability and durability of this compound as a standalone compound were not detailed, research on the stability of related materials, such as photographic films and other organic dyes, provides relevant insights. For instance, the degradation of cellulose (B213188) ester base film, historically used in Kodak products, is influenced by factors like humidity and temperature, with hydrolytic degradation playing a dominant role in practical situations. gawainweaver.com Proper storage conditions, such as controlled temperature and humidity, are essential for maintaining the stability of sensitive materials. thermofisher.comgawainweaver.com
The stability of materials used in optical applications, where this compound might be employed, is a key consideration. For example, studies on phase-change media for optical tape applications have investigated the stability of the recording layer to ensure archival lifetime. core.ac.uk
Influence of Solvent Environment on Compound Integrity
The solvent environment can significantly influence the integrity and stability of organic compounds, including dyes. Solvents can affect reaction rates, shift chemical equilibria, and even participate directly in degradation reactions. The polarity of a solvent, for instance, can impact the absorption spectra of solvatochromic dyes. researchgate.net
For this compound, being a perchlorate (B79767) salt evitachem.com, its solubility and stability can be affected by the polarity and composition of the solvent. Different solvents can influence the aggregation state of the dye molecules, which in turn can affect their photophysical properties and susceptibility to degradation.
Studies on the photoexcited dynamics of IR-140 dye in ethanol (B145695) have been investigated, highlighting the interaction between the dye and the solvent. researchgate.net While this study focuses on photophysics rather than degradation pathways, it underscores the importance of the solvent environment in influencing the behavior of the dye.
The integrity of a compound in solution can be assessed through various analytical techniques, including spectroscopy and chromatography, which can detect changes in the compound's structure or concentration over time in different solvent systems.
Elucidation of Degradation By-products and Reaction Intermediates
Identifying the degradation by-products and reaction intermediates formed during the breakdown of this compound is crucial for understanding the degradation mechanisms and assessing the long-term fate of the compound.
Based on the photodegradation mechanisms of similar cyanine dyes like ICG, potential degradation by-products could include carbonyl compounds formed from the cleavage of dioxetane intermediates. arvojournals.org The formation of peroxy radicals and hydroperoxides has also been observed as intermediates in the photodegradation of polymers containing double bonds. nih.govmdpi.com
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to separate and identify degradation products. arvojournals.org Infrared (IR) spectroscopy can also provide information about the formation of new functional groups, such as carbonyl or hydroxyl groups, during degradation. nih.govmdpi.comresearchgate.netcnrs.fr
While specific degradation by-products and intermediates of this compound were not explicitly detailed in the provided search results, the understanding of degradation pathways for similar compounds suggests that the breakdown of the polymethine chain and potential reactions involving the heterocyclic rings and the diphenylamino substituent could lead to a variety of smaller molecular fragments and oxidized species. The perchlorate counterion could also potentially influence degradation pathways under certain conditions.
Further research specifically focused on the degradation of this compound under various stress conditions, utilizing advanced analytical techniques, would be necessary to definitively elucidate its degradation by-products and reaction intermediates.
Advanced Analytical Methodologies Utilized in Kodak Ir 140 Research
Femtosecond Pump-Probe Spectroscopy
Femtosecond pump-probe spectroscopy is a powerful technique used to investigate the ultrafast dynamics of molecular systems following photoexcitation. This method involves exciting a sample with a short laser pulse (the pump) and then probing the resulting changes in absorption or emission at various time delays with a second short pulse (the probe). This allows for the study of processes occurring on femtosecond to picosecond timescales, such as excited-state relaxation, internal conversion, and energy transfer.
Studies utilizing femtosecond pump-probe spectroscopy on IR-140 have provided significant details regarding its excited-state behavior in different solvent environments, including ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and benzyl (B1604629) alcohol researchgate.netnih.gov. These investigations have resolved the photophysics of the dye in the femto- to picosecond regime researchgate.net. Transient absorption and emission spectra of IR-140 have been recorded using techniques such as the pump supercontinuum-probing method with high time resolution (e.g., 130 fs) researchgate.netresearchgate.netcapes.gov.br.
Research findings indicate the presence of transient absorption bands, notably in the 500-650 nm range, which have been attributed to transitions between excited singlet states (S₁ to Sn) researchgate.netresearchgate.netcapes.gov.br. Stimulated emission (SE) peaks have also been observed, for instance, at 820 nm and 840 nm when excited at 807 nm researchgate.netresearchgate.netcapes.gov.br. The decay kinetics of both stimulated emission and excited-state absorption have often been fitted using dual-exponential functions, revealing both fast (several picoseconds) and slow (longer than 0.1 ns) relaxation components that are dependent on the probing wavelength researchgate.netcapes.gov.br.
Femtosecond pump-probe spectroscopy has also been employed using IR-140 as a reference sample for determining the zero time in experimental setups, leveraging its strong absorption around 800 nm and known excited-state absorption band barc.gov.inbarc.gov.in.
Table 1 summarizes some representative findings from femtosecond pump-probe spectroscopic studies on IR-140.
| Solvent | Excitation Wavelength (nm) | Observed Emission Peaks (nm) | Transient Absorption Band (nm) | SE Decay Kinetics | ESA Decay Kinetics | Reference |
| Ethanol | 807 | 820, 840 | 500-650 | Dual-exponential | Dual-exponential | researchgate.netresearchgate.netcapes.gov.br |
| Ethanol | ~800 | Not specified | 500-650 (λmax = 565 nm) | Not specified | Not specified | researchgate.net |
| DMSO/Benzyl Alcohol (1:2) | Not specified | Not specified | Not specified | Quenched (~tens of ps) | Not specified | nih.govacs.org |
Note: This table synthesizes data points from different studies and may not represent a single set of experimental conditions.
Transient Grating Techniques for Dynamic Studies
Transient grating (TG) techniques are another class of time-resolved methods used to study various dynamic processes in materials, including energy transfer, mass diffusion, and excited-state dynamics. In a typical TG experiment, two interfering laser pulses create a spatially modulated excitation pattern (a grating) in the sample. A third probe pulse is diffracted from this grating, and the intensity of the diffracted signal provides information about the relaxation dynamics of the excited species and other induced changes.
Research on IR-140 has utilized the laser-induced transient grating (LITG) technique to measure excited-state relaxation times researchgate.net. This demonstrates the application of TG methods in complementing pump-probe studies to provide a comprehensive understanding of the excited-state decay pathways and energy dissipation mechanisms in this dye.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and purity of organic compounds. By analyzing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, etc.) within a molecule, NMR provides detailed information about the connectivity, functional groups, and stereochemistry.
Kodak IR 140 has a defined chemical structure (5,5'-dichloro-11-diphenylamine-3,3'-diethyl-10,12-ethylene-thiatricarbocyanine perchlorate) researchgate.netresearchgate.netcapes.gov.br, which would typically be confirmed and characterized using NMR spectroscopy during its synthesis and purification.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) is particularly useful for identifying the types of hydrogen atoms present in a molecule and their local chemical environment, providing insights into the molecular structure. Analysis of the chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum allows for the assignment of specific proton resonances to different parts of the molecule.
Although ¹H NMR is routinely used for the structural confirmation of organic dyes like IR-140, the search results did not provide specific experimental details or spectral data from ¹H NMR analyses conducted on this compound in the context of published research findings.
Other Relevant NMR Techniques
Beyond ¹H NMR, other NMR techniques such as Carbon-13 NMR (¹³C NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and two-dimensional NMR methods like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide more comprehensive structural information. These techniques are invaluable for assigning carbon signals, determining carbon-proton connectivity, and identifying long-range coupling interactions, respectively.
While these advanced NMR techniques would likely be employed for a complete structural characterization of this compound, specific research findings detailing their application to this compound were not found in the provided search results.
Liquid Chromatography-Mass Spectrometry (LC-MS) for By-product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is widely used for separating complex mixtures and identifying individual components based on their mass-to-charge ratio and fragmentation patterns. This technique is particularly valuable for identifying degradation products and impurities in chemical samples.
The stability of organic dyes like IR-140 can be affected by factors such as light exposure (photobleaching) and the chemical environment nih.govacs.orgresearchgate.netgoogle.com. Identifying the by-products formed during degradation is important for understanding the degradation mechanisms and assessing the purity and longevity of the dye.
Advanced Data Processing and Chemometric Methods for Spectral Analysis
This compound is a chemical compound known for its properties as an infrared dye, exhibiting a maximum absorbance at 823 nm sigmaaldrich.com. Spectral analysis, particularly in the infrared region, is a crucial technique for characterizing such compounds, providing insights into their molecular structure, purity, and behavior in various matrices. However, raw spectral data often contain noise, baseline variations, and overlapping peaks, necessitating advanced data processing and chemometric methods to extract meaningful information db-thueringen.de.
Advanced data processing techniques are essential prerequisites for the effective analysis of spectral data from compounds like this compound. These techniques aim to improve the signal-to-noise ratio, correct for instrumental artifacts, and standardize the data for subsequent analysis. Common methods include baseline correction to remove unwanted background signals, smoothing to reduce random noise, and normalization to account for variations in sample concentration or path length db-thueringen.de. These steps are critical to ensure that the observed spectral features accurately represent the intrinsic properties of this compound.
Chemometrics, the application of mathematical and statistical methods to chemical data, plays a vital role in interpreting complex spectral datasets spectroscopyeurope.comresearchgate.net. For a compound like this compound, chemometric methods can be employed for various purposes, although specific published research applying these methods directly to this compound spectral data was not found in the conducted searches.
One fundamental chemometric technique is Principal Component Analysis (PCA). PCA is an unsupervised method used for dimensionality reduction and exploratory data analysis spectroscopyeurope.com. By transforming the spectral data into a new set of uncorrelated variables called principal components, PCA can reveal underlying patterns, group similar spectra, and identify outliers within a dataset of this compound samples. This could be useful for assessing batch-to-batch consistency or identifying degradation products if spectral changes are significant.
Another widely used chemometric method is Partial Least Squares (PLS) regression. PLS is a supervised technique that builds a linear model relating spectral data to a property of interest, such as concentration or purity mdpi.com. If quantitative analysis of this compound were required, PLS could be calibrated using a set of samples with known concentrations and their corresponding spectra. The resulting model could then be used to predict the concentration of this compound in unknown samples based solely on their infrared spectra. Variations like Partial Least Squares-Discriminant Analysis (PLS-DA) could be applied for classification tasks, such as distinguishing between pure this compound and samples containing impurities ncsu.edu.
Other chemometric methods potentially applicable to the spectral analysis of this compound include Hierarchical Cluster Analysis (HCA) for grouping similar spectra based on their features and Multivariate Curve Resolution (MCR) for decomposing complex spectra into individual components, which could be useful if this compound is studied in mixtures or during reactions spectroscopyonline.com.
Historical Trajectory and Interdisciplinary Research Collaborations on Kodak Ir 140
Evolution of Infrared Dye Research within Eastman Kodak Laboratories
Eastman Kodak's foray into the world of synthetic dyes was a direct consequence of its primary business: photography. The company's early success was built on the mass production of photographic film and paper, a process that necessitated a deep understanding of the chemical reactions initiated by light. wikipedia.org The establishment of the Kodak Research Laboratories in 1912, under the directorship of the visionary British chemist Charles Edward Kenneth Mees, marked a formal commitment to fundamental scientific inquiry. optica.orgsciencemuseum.ac.uk This institution would become a powerhouse of innovation, driving advancements in photographic technology for the better part of a century. sciencemuseum.ac.uk
Initially, the research focus was on improving the sensitivity of photographic emulsions to the visible spectrum of light. biographicalmemoirs.org However, the strategic importance of infrared radiation soon became apparent, particularly for military and scientific applications. This led to a concerted effort within the Kodak Research Laboratories to synthesize and study dyes that could sensitize photographic plates to wavelengths beyond what the human eye could see. medicalphotography.com.au
The class of compounds to which Kodak IR-140 belongs, cyanine (B1664457) dyes, were central to this endeavor. These synthetic dyes were found to be highly effective at extending the spectral sensitivity of silver halide crystals, the light-sensitive component of photographic film. krlretirees.com Kodak's researchers, including the influential Leslie G. S. Brooker, made significant contributions to the understanding and synthesis of cyanine dyes, exploring how their molecular structure influenced their absorption of light at different wavelengths. aps.org
A significant milestone in Kodak's journey into the near-infrared (NIR) was the development of Indocyanine Green in 1955 by the Kodak Research Laboratories. mdpi.com This tricarbocyanine dye, with its strong absorption in the NIR region, found widespread application in medical diagnostics. mdpi.com The expertise gained in the synthesis and application of tricarbocyanine dyes like Indocyanine Green laid the crucial groundwork for the development of other specialized NIR-absorbing dyes, including Kodak IR-140.
Kodak IR-140, chemically known as 5,5′-Dichloro-11-diphenylamino-3,3′-diethyl-10,12-ethylenethiatricarbocyanine perchlorate (B79767), is a testament to the culmination of this extensive research. researchgate.net Its development was a logical progression from the company's long-standing investigation into sensitizing dyes for photographic applications and its expansion into the broader field of specialty chemicals. kodak.com
Table 1: Key Milestones in Kodak's Infrared Dye Research
| Year | Milestone | Significance |
| 1912 | Establishment of the Kodak Research Laboratories | Formalized Kodak's commitment to fundamental scientific research, providing the infrastructure for advanced dye synthesis. optica.orgsciencemuseum.ac.uk |
| 1930s | Widespread availability of infrared-sensitive materials | Marked the successful application of early infrared sensitizing dyes in commercially available products. medicalphotography.com.au |
| 1955 | Development of Indocyanine Green | A tricarbocyanine dye with strong NIR absorption, demonstrating Kodak's expertise in this specific class of compounds and paving the way for future developments. mdpi.com |
| 1987 | Publication of the "Kodak Laser Dyes" catalog | Showcased a range of specialized dyes, including infrared-active compounds, for scientific and industrial applications. scirp.orggoogle.com |
Synergies between Academic Institutions and Industrial Research Divisions
The success of Eastman Kodak's research endeavors was not solely an internal affair. The company, under the guidance of C.E.K. Mees, actively fostered a culture of collaboration and knowledge exchange with the broader scientific community, including academic institutions. Mees himself was a strong advocate for the publication of scientific findings, and by the time of his retirement, Kodak researchers had published over two thousand papers. sciencemuseum.ac.uk
This open approach facilitated a dynamic interplay between industrial and academic research. Kodak's European Research Centre in Cambridge, UK, for instance, collaborated closely with the main laboratories in Rochester, New York, and actively sought partnerships with universities to explore new technologies. interface-online.org.uk One notable example of this academic-industrial synergy is the collaboration between Kodak's European Research Centre and the University of Glasgow to investigate methods for better viewing images and information retrieval in the multimedia domain. interface-online.org.uk
While specific academic collaborations directly leading to the synthesis of Kodak IR-140 are not extensively documented in publicly available records, the general environment of scientific exchange was crucial. Kodak's researchers were active participants in the global scientific dialogue, attending conferences, publishing in peer-reviewed journals, and maintaining connections with academic chemists. sciencemuseum.ac.uk This allowed them to stay at the forefront of developments in organic chemistry and photochemistry, incorporating the latest theoretical and practical knowledge into their own research programs.
Furthermore, Kodak's practice of hiring top talent from universities and providing them with the resources to conduct fundamental research created a bridge between academia and industry. transatlantic-cultures.org This influx of new ideas and perspectives, combined with the company's extensive institutional knowledge and manufacturing capabilities, created a fertile ground for innovation.
Knowledge Transfer and Innovation Models in Compound Development
Eastman Kodak's approach to innovation was characterized by a strong emphasis on vertical integration and a deep commitment to research and development. The company's strategy was not just to invent new products, but to control the entire ecosystem, from the chemical components to the final consumer experience. This philosophy extended to its specialty chemicals division, where a robust system for knowledge management and transfer was essential for success. mbaknol.com
The company's vast repository of knowledge, including a proprietary database of over 100,000 molecules and more than 30,000 patents, served as a critical resource for its scientists. kodak.com This internal knowledge base, curated over decades of research, allowed for a systematic approach to the design and synthesis of new compounds.
The transfer of knowledge within Kodak was facilitated by a well-defined organizational structure. The research laboratories were organized along disciplinary lines, but a system of conferences focused on specific problem areas, such as color photography, ensured cross-pollination of ideas and expertise. sciencemuseum.ac.uk This matrix-like approach to research management allowed for both deep specialization and interdisciplinary collaboration.
Moreover, Kodak's transatlantic network of research centers in the US, UK, and France played a vital role in the global circulation of technical and scientific knowledge. transatlantic-cultures.org Research reports and findings were systematically shared between these laboratories, creating a collective intelligence that accelerated the pace of innovation. transatlantic-cultures.org The development of the Kodachrome process, for example, was the result of a long-term collaboration between researchers in the US and the UK. transatlantic-cultures.org
In its more recent history, Kodak has continued to refine its innovation model, with a renewed focus on specialty chemicals and advanced materials. wxxinews.org The company leverages its deep expertise in chemical synthesis and manufacturing to engage in collaborative development with other companies, providing both short-term development support and long-term production capabilities. kodak.com This model of open innovation, combined with a strong foundation of internal expertise, allows Kodak to remain a key player in the specialty chemicals market.
Impact of Early Photochemical Research on Subsequent Studies
The development of sophisticated infrared absorbing dyes like Kodak IR-140 would not have been possible without the foundational knowledge gained from early photochemical research, particularly in the field of photographic sensitizers. The very first photographic processes were sensitive only to blue and ultraviolet light, a limitation that severely restricted their ability to accurately reproduce the full spectrum of colors in a scene. culturalheritage.org
The discovery by Hermann Wilhelm Vogel in 1873 that the spectral sensitivity of silver halide emulsions could be extended by the addition of certain dyes was a watershed moment in the history of photography. culturalheritage.org This breakthrough opened up a new field of research focused on the synthesis and application of sensitizing dyes.
Eastman Kodak was at the forefront of this research. The company's scientists systematically studied the relationship between the molecular structure of dyes and their ability to absorb light at different wavelengths and transfer that energy to the silver halide crystals. krlretirees.com This work was not only crucial for the development of panchromatic (sensitive to all colors) and, eventually, color photography, but it also laid the theoretical and practical groundwork for the creation of dyes with tailored absorption properties. culturalheritage.org
The insights gained from studying the mechanisms of spectral sensitization were directly applicable to the design of infrared absorbing dyes. The same principles of molecular engineering that allowed for the fine-tuning of a dye's absorption in the visible spectrum could be applied to shift that absorption into the infrared region. The long history of research into cyanine dyes for photographic sensitization provided Kodak's chemists with a deep understanding of how to manipulate the polymethine chain and heterocyclic end groups of these molecules to achieve the desired spectral properties. aps.org
Therefore, the legacy of early photochemical research at Kodak is not just a historical footnote; it is the scientific bedrock upon which the development of specialized compounds like Kodak IR-140 was built. The decades of painstaking research into how dyes interact with light and matter created a powerful toolkit of knowledge and techniques that enabled the company to expand beyond photography and become a leader in the field of specialty chemicals.
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to investigate Kodak IR 140’s photophysical properties?
- Methodological Answer : Begin by isolating variables such as solvent polarity, temperature, and light exposure to study spectral behavior. Use controlled experiments with UV-Vis and fluorescence spectroscopy to establish baseline data. Validate measurements using triplicate trials and reference standards (e.g., quinine sulfate for fluorescence quantum yield). Incorporate negative controls to rule out environmental interference. For reproducibility, document protocols using the IMRAD framework, explicitly stating hypotheses, materials, and statistical methods .
Q. What systematic approaches are recommended for conducting a literature review on this compound?
- Methodological Answer : Prioritize primary sources from peer-reviewed journals and patents using databases like SciFinder and PubMed. Apply Boolean operators (e.g., "this compound AND photostability") to refine searches. Critically evaluate sources for conflicts in reported data (e.g., divergent absorption maxima) and note gaps such as limited studies on degradation pathways. Use citation management tools (e.g., Zotero) to organize findings and ensure adherence to ACS or RSC citation styles .
Q. How can researchers formulate hypotheses about this compound’s reactivity under varying experimental conditions?
- Methodological Answer : Ground hypotheses in observed trends from preliminary data (e.g., pH-dependent fluorescence quenching). Apply the PICO framework to define:
- Population : this compound in aqueous/organic matrices.
- Intervention : Adjusting oxidative stressors (e.g., H₂O₂ concentration).
- Comparison : Baseline stability in inert atmospheres.
- Outcome : Quantifying degradation rates via HPLC.
Ensure hypotheses are falsifiable and align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How can contradictions in reported spectral data for this compound be resolved?
- Methodological Answer : Perform meta-analysis to identify common confounding variables (e.g., instrument calibration differences). Replicate disputed experiments using standardized protocols, and apply multivariate statistics (e.g., PCA) to isolate contributing factors. Cross-validate results with alternative techniques (e.g., time-resolved spectroscopy vs. steady-state measurements). Publish null results to clarify inconsistencies, referencing the "principal contradiction" framework to prioritize critical variables .
Q. What interdisciplinary strategies enhance the study of this compound’s applications in novel imaging systems?
- Methodological Answer : Collaborate with computational chemists to model electron transfer mechanisms using DFT. Integrate materials science approaches (e.g., embedding IR 140 in polymer matrices) to assess environmental stability. Validate interdisciplinary hypotheses through joint experiments, such as correlating simulation data with empirical photobleaching rates. Use team science principles to delegate tasks (e.g., synthetic work vs. data analysis) and align milestones with project timelines .
Q. How can researchers optimize experimental parameters for this compound’s use in time-resolved fluorescence microscopy?
- Methodological Answer : Conduct fractional factorial designs to test interactions between pulse duration, dye concentration, and detector sensitivity. Use response surface methodology (RSM) to identify optimal excitation/emission windows. Calibrate instruments using NIST-traceable standards and validate against established fluorophores. Document parameter adjustments in open-access repositories to facilitate cross-lab reproducibility .
Guidance for Methodological Rigor
- Data Validation : Employ Bland-Altman plots to assess agreement between replicate measurements.
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Peer Review : Pre-submit manuscripts to preprint servers for community feedback, addressing critiques related to methodological limitations (e.g., sampling bias) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
